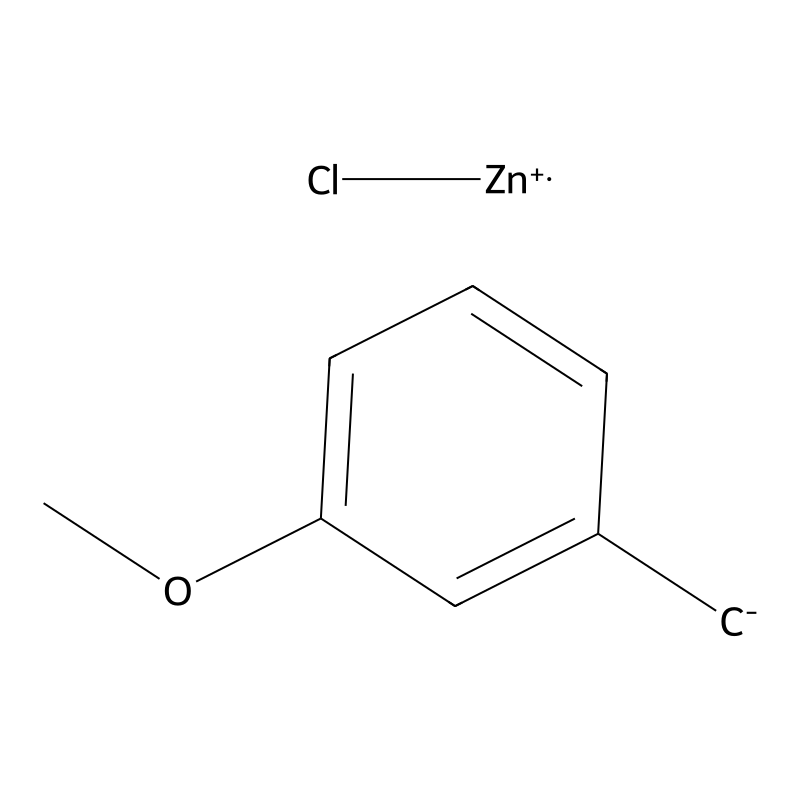3-Methoxybenzylzinc chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
MBzCl possesses a linear molecular structure with sp3 hybridization at the central zinc atom. The molecule consists of three main components:
- Zinc(II) cation (Zn²+): The central atom with a positive two formal charge.
- Chlorine anion (Cl⁻): Counterion balancing the positive charge on zinc.
- 3-Methoxybenzyl group (CH3OC6H4CH2⁻): An organic fragment containing a methoxy group (CH3O) attached to a benzene ring (C6H4) further linked to a methylene group (CH2⁻) with a negative formal charge.
The negative charge on the methylene carbon makes MBzCl a nucleophile, readily attacking electrophilic carbonyl carbons [].
Chemical Reactions Analysis
MBzCl participates in various organic reactions, including:
- Carbonyls additions: MBzCl reacts with aldehydes and ketones to form secondary alcohols. This reaction is particularly useful for introducing a 3-methoxybenzyl group into organic molecules.
RCHO + CH3OC6H4CH2ZnCl -> RCH(OH)CH2C6H4OCH3 + ZnCl2(aldehyde) (MBzCl) (secondary alcohol)- Negishi coupling: MBzCl can be used in Negishi coupling reactions, a powerful method for forming carbon-carbon bonds between organozinc and organic halides. This reaction requires a palladium catalyst [].
Physical And Chemical Properties Analysis
Specific data on the melting point, boiling point, and solubility of MBzCl is not readily available due to its air and moisture sensitivity. However, it is likely a solid at room temperature and soluble in organic solvents like THF and diethyl ether, common solvents for organometallic reagents [].
Potential Applications in Organic Synthesis:
- Due to the presence of the zinc atom, 3-Methoxybenzylzinc chloride is likely an organozinc compound. Organozinc compounds are known for their reactivity in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
- The methoxy group (CH3O) on the benzene ring activates the molecule and can participate in various reactions.
Areas for further exploration:
- Based on the above, 3-Methoxybenzylzinc chloride could potentially be used in:
- Negishi coupling reactions: These reactions form carbon-carbon bonds between an organic halide and an unsaturated carbon atom using a palladium catalyst .
- Suzuki-Miyaura coupling reactions: Similar to Negishi coupling, but employing a boron-based coupling partner .
- Kumada-Corriu coupling reactions: Another carbon-carbon bond-forming reaction involving a Grignard reagent (organomagnesium compound) .
- Nucleophilic Substitution: This compound can react with electrophiles, such as alkyl halides or carbonyl compounds, through nucleophilic substitution mechanisms.
- Suzuki-Miyaura Coupling: In this palladium-catalyzed cross-coupling reaction, 3-methoxybenzylzinc chloride reacts with aryl or vinyl boronic acids to form biaryl compounds. The reaction typically requires a base and is conducted in an inert atmosphere.
- Oxidation and Reduction: 3-Methoxybenzylzinc chloride can be oxidized to form corresponding aldehydes or acids using oxidizing agents like hydrogen peroxide. Conversely, it can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
While specific biological activities of 3-methoxybenzylzinc chloride are not extensively documented, organozinc compounds generally exhibit low toxicity and are often used in medicinal chemistry for drug development. The methoxy group may enhance the lipophilicity and biological availability of derivatives synthesized from this compound. Further studies are necessary to elucidate any potential pharmacological effects or biological interactions.
The synthesis of 3-methoxybenzylzinc chloride typically involves the reaction of 3-methoxybenzyl chloride with zinc powder in an appropriate solvent such as tetrahydrofuran. The general reaction can be summarized as follows:
This reaction is performed under inert conditions to prevent oxidation and moisture interference, ensuring high yields and purity of the product .
3-Methoxybenzylzinc chloride is primarily employed in organic synthesis:
- Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura reactions to synthesize complex organic molecules, particularly biaryl compounds that are important in pharmaceuticals and materials science.
- Synthesis of Fine Chemicals: The compound serves as a building block for the synthesis of various fine chemicals and intermediates used in agrochemicals and pharmaceuticals.
Several similar organozinc compounds exist, which can be compared based on their structural features and reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxybenzylzinc chloride | C_9H_{10}ClZnO | Contains a methoxy group at the ortho position; may exhibit different reactivity patterns due to steric hindrance. |
| 4-Methoxybenzylzinc chloride | C_9H_{10}ClZnO | Methoxy group at the para position; potentially different electronic effects compared to 3-methoxy derivative. |
| 3,5-Dimethoxybenzylzinc chloride | C_{10}H_{12}ClZnO_2 | Features two methoxy groups; enhanced electron-donating effects may lead to increased reactivity in certain reactions. |
The uniqueness of 3-methoxybenzylzinc chloride lies in its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical transformations compared to its mono- or dimethoxy counterparts .








